tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure that includes a pyrazine ring, a formyl group, and a chloro-substituted phenyl ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chloro-2-formylphenylhydrazine. This intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate under acidic or basic conditions to form the desired pyrazine ring structure. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-(4-chloro-2-carboxyphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.
Reduction: 4-(4-chloro-2-hydroxymethylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.
Substitution: 4-(4-amino-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate can be used as a probe to study enzyme interactions and receptor binding due to its reactive formyl group and chloro-substituted phenyl ring.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable pyrazine ring and reactive functional groups.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro-substituted phenyl ring can engage in hydrophobic interactions with receptor sites, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromo-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure with a bromo group instead of a chloro group.
Tert-butyl 4-(4-methyl-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure with a methyl group instead of a chloro group.
Tert-butyl 4-(4-nitro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure with a nitro group instead of a chloro group.
Uniqueness
Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUKBCDPNJYYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468124 | |
Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869478-16-0 | |
Record name | tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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